
3-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile” is a chemical compound with the molecular formula C18H17Cl2N3OS and a molecular weight of 394.32 . It’s a complex organic molecule that contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a piperazine ring, and a nitrile group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The piperazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 544.5±60.0 °C and a predicted density of 1.346±0.06 g/cm3 . Its melting point is 140-141 °C . The compound’s pKa, a measure of its acidity, is predicted to be 4.83±0.10 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The synthesis of novel chemical derivatives involving piperazine and furan rings has been extensively studied. For instance, a series of derivatives incorporating furan and piperazine structures demonstrated potential antidepressant and antianxiety activities through pharmacological evaluation (J. Kumar et al., 2017). Similarly, compounds featuring thioxothiazolidinone derivatives linked with furan and piperazine motifs showed significant anticancer and antiangiogenic effects in preclinical models (S. Chandrappa et al., 2010). These studies underscore the relevance of incorporating furan and piperazine units into the design of biologically active molecules.
Pharmacological Applications
Phenothiazine derivatives with furan linkers, utilized in dye-sensitized solar cells, exhibited enhanced solar energy-to-electricity conversion efficiencies, indicating the role of furan derivatives in improving photovoltaic performance (Se Hun Kim et al., 2011). This research not only highlights the potential of such compounds in renewable energy technologies but also suggests the versatility of furan-containing compounds in various scientific applications.
Material Science and Engineering
In the realm of materials science, novel chalcone derivatives featuring furan-carbonothioyl motifs have been synthesized and evaluated for their potent antioxidant properties, further demonstrating the utility of these compounds in developing materials with specific functional attributes (G. Prabakaran et al., 2021).
Antimicrobial and Antiviral Activities
The synthesis and characterization of imine polymers containing aliphatic and aromatic groups, including those derived from 2,5-dichlorophenyl, have been explored for their potential in various applications, including antimicrobial activities (I. Kaya & S. Uysal, 2011). This reflects the broad applicability of such chemical frameworks in addressing challenges in public health and disease management.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with cyclin-dependent kinase 2 (cdk2) .
Mode of Action
It is likely that it interacts with its target proteins, such as cdk2, leading to changes in their activity .
Biochemical Pathways
Given its potential interaction with cdk2, it may influence cell cycle regulation .
Pharmacokinetics
Its predicted properties include a melting point of 140-141 °C, a boiling point of 544.5±60.0 °C, and a density of 1.346±0.06 g/cm3 .
Result of Action
Similar compounds have shown cytotoxic activity and anti-inflammatory properties .
Propiedades
IUPAC Name |
3-[4-[5-(2,5-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3OS/c19-13-2-3-15(20)14(12-13)16-4-5-17(24-16)18(25)23-10-8-22(9-11-23)7-1-6-21/h2-5,12H,1,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEZYKQVRQNKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

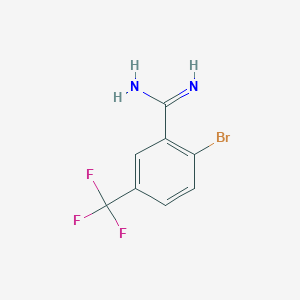
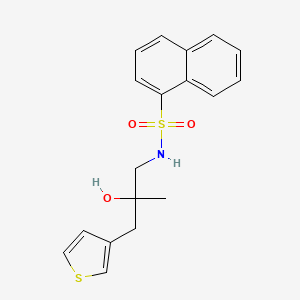
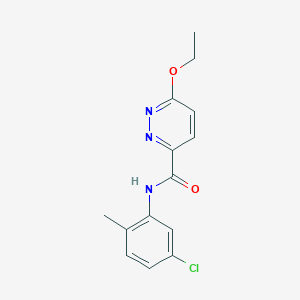
![N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2989857.png)
![3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride](/img/structure/B2989859.png)

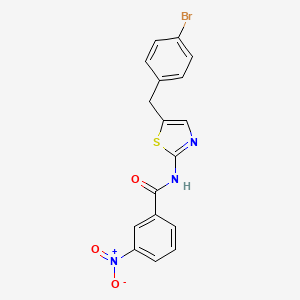
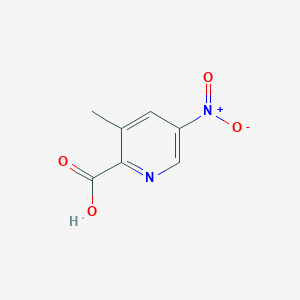
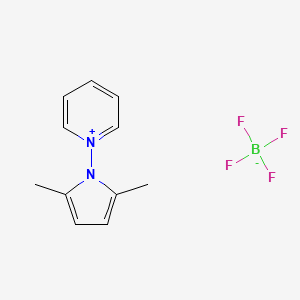

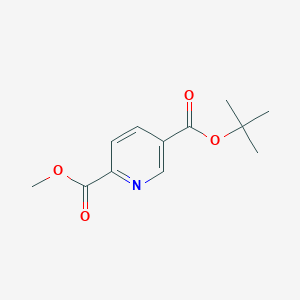
![7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2989868.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2989872.png)
![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2989875.png)